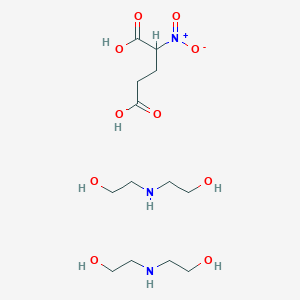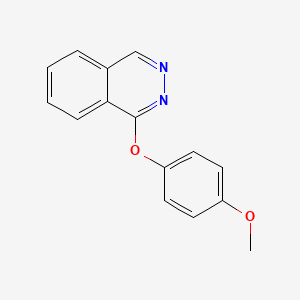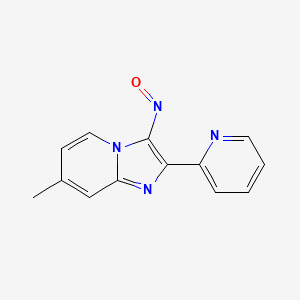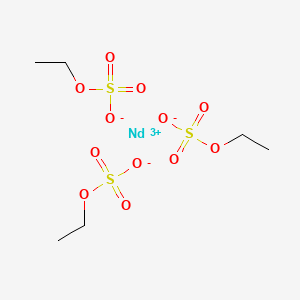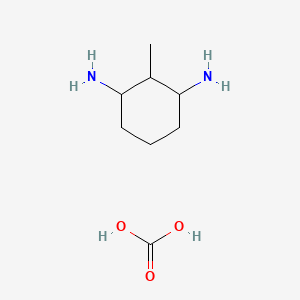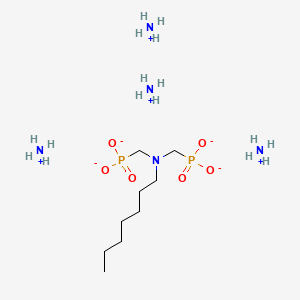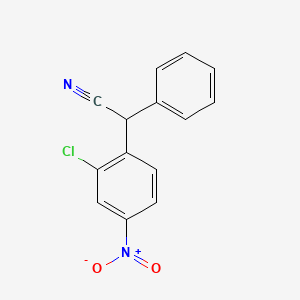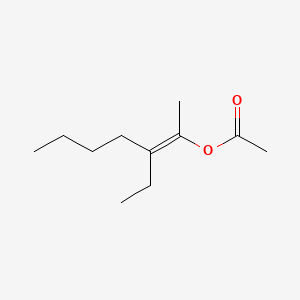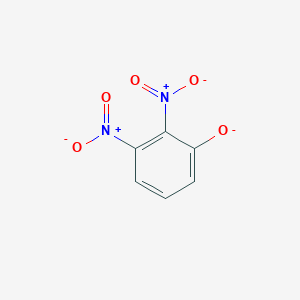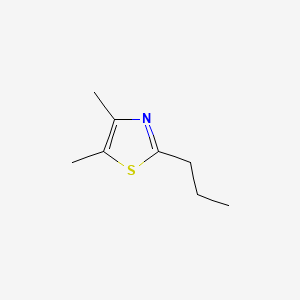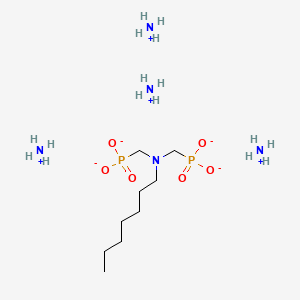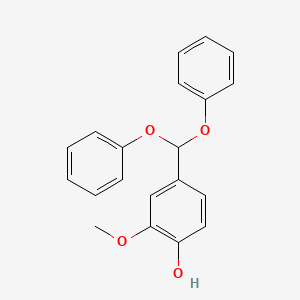
4-(Diphenoxymethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenoxymethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenolic ethers It is characterized by the presence of a diphenoxymethyl group attached to a methoxyphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenoxymethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with diphenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenoxymethyl)-2-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding phenolic alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Boron tribromide in dichloromethane.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenolic alcohols.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-(Diphenoxymethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Diphenoxymethyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant properties. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenol core but lacks the diphenoxymethyl group.
2,4-Dimethoxyphenol: Contains two methoxy groups instead of one.
4-Hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of the diphenoxymethyl group.
Uniqueness
4-(Diphenoxymethyl)-2-methoxyphenol is unique due to the presence of the diphenoxymethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
94134-78-8 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(diphenoxymethyl)-2-methoxyphenol |
InChI |
InChI=1S/C20H18O4/c1-22-19-14-15(12-13-18(19)21)20(23-16-8-4-2-5-9-16)24-17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
InChI Key |
FKHMCEUDQOCNQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(OC2=CC=CC=C2)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



